3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound featuring a nitrogen atom in its structure, which is significant in various chemical and biological contexts. This compound falls under the classification of azabicyclic compounds, which are characterized by the presence of a nitrogen atom within a bicyclic framework. The unique structure of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol contributes to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol can be achieved through several methods, primarily involving the reduction of corresponding ketones or oximes. One notable method involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in ethanol, which effectively converts the ketone into the desired alcohol derivative .
Another approach includes the use of ruthenium complexes as catalysts for hydrogenation reactions, allowing for the transformation of 9-azabicyclo[3.3.1]nonan-3-one derivatives into their corresponding alcohols at lower costs .
The synthetic routes often require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and selectivity towards the desired product. Characterization of synthesized compounds typically employs techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm structural integrity and purity .
The molecular structure of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings. The compound features a methyl group at the 3-position and a hydroxyl group at the 9-position, contributing to its chemical properties.
The molecular formula is , and its molecular weight is approximately 165.24 g/mol. The compound typically adopts a flattened chair conformation, which can be analyzed using computational methods alongside experimental data from spectroscopic studies .
The reactivity of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol can be attributed to its functional groups, particularly the hydroxyl group, which can participate in various chemical reactions such as oxidation and esterification.
For example, the hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions, while the nitrogen atom may engage in nucleophilic substitution reactions with electrophiles .
The mechanism by which 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol exerts its effects, particularly in biological systems, often involves interactions with neurotransmitter receptors or enzymes due to its structural similarity to certain natural products.
Research indicates that compounds related to this structure may influence neurotransmitter activity, potentially offering therapeutic effects in neurological conditions . Detailed studies on binding affinities and mechanisms are essential for understanding its pharmacological properties.
The compound is typically characterized by its melting point, boiling point, and solubility in various solvents. Specific data on these properties can vary based on purity and experimental conditions but generally indicate moderate solubility in polar solvents due to the presence of the hydroxyl group.
Chemically, 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol exhibits stability under standard laboratory conditions but may decompose under extreme temperatures or in the presence of strong acids or bases.
Due to its unique structure and properties, 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol has potential applications in:
Research continues to explore its efficacy and safety profiles in various applications within medicinal chemistry and materials science .
Catalytic asymmetric synthesis provides efficient access to enantiomerically enriched 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol by exploiting chiral catalysts to establish stereocenters during bicyclic framework assembly. The Cs-symmetric nature of the granatanone scaffold (9-azabicyclo[3.3.1]nonan-3-one) enables facial differentiation during nucleophilic additions, with chiral lithium amides facilitating enantioselective deprotonation to generate configurationally stable enolates. Studies demonstrate that chiral diamines (e.g., derived from (R,R)-1,2-diphenylethylenediamine) achieve up to 92% enantiomeric excess (ee) during enolate formation, with subsequent aldol reactions proceeding with high exo-selectivity (>20:1 dr) [3]. The twin-chair (CC) conformation of the bicyclic system (predicted by molecular mechanics calculations) directs stereochemical outcomes by minimizing 1,3-diaxial interactions in transition states [1] [5].
Table 1: Chiral Auxiliaries for Enantioselective Granatanone Functionalization
Chiral Auxiliary | Reaction Type | ee (%) | Key Stereochemistry |
---|---|---|---|
(R,R)-DPEN-Lithium Amide | Enolate Generation | 92 | (1R,5S) |
Cinchona Alkaloid-Derived Quaternary Ammonium Salts | Phase-Transfer Alkylation | 85 | exo-Alcohol |
BINAP-Ru Complexes | Asymmetric Hydrogenation | 90 | (9S) |
Alternative approaches utilize phase-transfer catalysis for alkylation of N-protected granatanone derivatives. Benzylquininium salts catalyze C-9 alkylation with electrophiles (alkyl halides, allylic acetates), yielding quaternary stereocenters with 85% ee. This method circumvents the need for pre-formed enolates while maintaining the integrity of the bicyclic framework [5].
Reductive amination serves as a pivotal strategy for installing the C-3 methylamino group while concurrently reducing the C-9 carbonyl to the alcohol functionality. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane efficiently reduces iminium intermediates formed from granatanone and methylamine, achieving 78% yield with endo-alcohol predominance (3:1 dr) due to equatorial attack on the protonated Schiff base [5] [6]. The reaction exhibits notable pH dependence, with optimal yields at pH 5–7 using acetic acid as a catalyst. This method tolerates diverse N-alkyl groups (ethyl, propyl, benzyl) when using substituted amines, enabling synthesis of analogs like 3,9-Dimethyl-3-azabicyclo[3.3.1]nonan-9-ol and 3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol [9] [10].
Table 2: Reductive Amination of Granatanone with Methylamine
Reductant | Solvent | Yield (%) | endo:exo Ratio |
---|---|---|---|
NaBH₄ | MeOH | 45 | 1.5:1 |
NaBH(OAc)₃ | CH₂Cl₂ | 78 | 3:1 |
H₂ (Pd/C) | EtOH | 65 | 2.2:1 |
Substrate-directed diastereoselection occurs when chiral auxiliaries are appended to the granatanone nitrogen prior to reduction. For example, N-(8-phenylmenthyl) derivatives undergo hydride delivery from the less hindered exo-face, yielding endo-alcohols with >95% de after auxiliary removal [5].
Enantioselective functionalization leverages the inherent conformational rigidity of the bicyclic system to achieve stereocontrol. Deprotonation-trapping sequences using sec-butyllithium/(–)-sparteine generate chiral enolates that react with electrophiles (aldehydes, alkyl halides) at C-9 with 88% ee [3]. The boat-chair (BC) conformation transiently adopted during lithiation exposes the pro-R α-hydrogen preferentially, enabling enantioselective abstraction [5] [8].
Key advancements include:
Table 3: Directed Functionalization of Granatanone Derivatives
Directing Group | Reagent | Electrophile | C-9 Selectivity |
---|---|---|---|
N-Boc | n-BuLi/TMEDA | DMF | 85% exo-aldehyde |
N-Cbz | LDA/(–)-Sparteine | PhCHO | 92% exo,anti-aldol |
N-Pyridinyl | RuCl₃/NaIO₄ | – | endo-OH via C–H hydroxylation |
Transition metal catalysts enable precise stereodifferentiation in 3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol synthesis through chelation-controlled reductions and C–H functionalizations. Ru(II)-BINAP complexes catalyze asymmetric hydrogenation of 9-keto-3-methyliminium salts, affording endo-alcohols (90% ee, 98% yield) via NH-directed hydride transfer [6]. The reaction proceeds through a six-membered ruthenacycle, positioning the hydride for exo-face delivery.
Catalytic systems exhibit distinct stereochemical profiles:
Table 4: Transition Metal-Catalyzed Reactions for Stereocontrol
Catalyst | Reaction | Stereoselectivity | ee (%) |
---|---|---|---|
RuCl₂[(R)-BINAP]/(R,R)-DPEN | Asymmetric Hydrogenation | endo-OH | 90 |
Ir(ppy)₃/Ag₂CO₃ | Photocatalytic C–H Hydroxylation | exo-OH | 80 |
Pd(OAc)₂/BOX Ligand | Decarboxylative Allylation | exo-Allyl | 92 |
Phosphine ligands (e.g., Phanephos) prove critical in Ru-catalyzed transfer hydrogenation, where formic acid/triethylamine mixtures reduce the ketone while preserving N-methyl stereochemistry. Computational studies confirm that steric bulk in the ligand’s bisphosphine moiety dictates enantiofacial discrimination by blocking one quadrant of the prochiral ketone [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0